2-(Methoxymethyl)benzene-1-sulfonamide
Overview
Description
2-(Methoxymethyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C8H11NO3S . It has a molecular weight of 201.25 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(methoxymethyl)benzenesulfonamide . The InChI code for this compound is 1S/C8H11NO3S/c1-12-6-7-4-2-3-5-8(7)13(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) .Physical And Chemical Properties Analysis
2-(Methoxymethyl)benzene-1-sulfonamide is a powder that is stored at room temperature . It has a molecular weight of 201.25 .Scientific Research Applications
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Organic & Biomolecular Chemistry
- Sulfonimidates, which are related to sulfonamides, have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .
- The stereogenic sulfur centre of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
- Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols and phenols .
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Pharmacology
- Sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
- Sulfamethazine (SMZ) is a commonly used sulphonamide drug in veterinary medicine that acts as an antibacterial compound to treat livestock diseases such as gastrointestinal and respiratory tract infections .
- Sulfadiazine (SDZ) is another frequently employed sulphonamide drug that is used in combination with the anti-malarial drug pyrimethamine to treat toxoplasmosis in warm-blooded animals .
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Polymer Science
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Medicinal Chemistry
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Chemical Synthesis
- Sulfonimidates are a sulfur(VI) species bearing a tetrahedral sulfur centre, with four different groups attached .
- The stereogenic sulfur centre of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
- Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols and phenols .
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Thermal Decomposition
- Sulfonimidates are also susceptible to elevated temperatures, being converted into sulfonamides over extended periods of time .
- The use of elevated temperatures can therefore limit applications of sulfonimidates – but, in the case of polymer synthesis, sulfonimidate decomposition at raised temperatures proved a novel way to access poly (oxothiazene) polymers .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to avoid breathing dust, vapors, mist, or gas, and to ensure adequate ventilation .
properties
IUPAC Name |
2-(methoxymethyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-12-6-7-4-2-3-5-8(7)13(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YASPCNAHWOMHHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxymethyl)benzene-1-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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